molecular formula C7H8N2O3 B3025282 5,6-Dimethyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid CAS No. 941243-83-0

5,6-Dimethyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid

Cat. No.: B3025282
CAS No.: 941243-83-0
M. Wt: 168.15 g/mol
InChI Key: ZXECTTZQEACQGR-UHFFFAOYSA-N
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Description

5,6-Dimethyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid is a heterocyclic compound with a molecular formula of C7H8N2O3. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with urea in the presence of a base, such as sodium ethoxide, followed by acidification to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 5,6-dimethyl-2,4-dioxo-1,2-dihydropyrimidine, while reduction could produce 5,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine .

Scientific Research Applications

5,6-Dimethyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,6-Dimethyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
  • 2-Oxo-1,2-dihydropyridine-3-carboxylic acid
  • 1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid

Uniqueness

5,6-Dimethyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Biological Activity

5,6-Dimethyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid (CAS: 941243-83-0) is a pyrimidine derivative that has garnered attention for its diverse biological activities. This compound is characterized by its molecular formula C7H8N2O3C_7H_8N_2O_3 and a molecular weight of 168.15 g/mol. The pyrimidine scaffold is known for its role in various pharmacological activities, including anticancer, antiviral, and antifungal properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit significant inhibitory effects on various cancer cell lines:

  • MCF-7 and MDA-MB-231 Cells : The compound demonstrated an IC50 value of approximately 0.126 μM against MDA-MB-231 triple-negative breast cancer (TNBC) cells, indicating potent antiproliferative activity. In contrast, it showed a much lower effect on non-cancerous MCF10A cells, suggesting a selective action against cancerous cells with a nearly 20-fold window for cell differentiation .
  • Mechanism of Action : The compound's mechanism appears to involve the inhibition of matrix metalloproteinases (MMP-2 and MMP-9), which are critical in tumor metastasis . Additionally, it has been observed to induce apoptosis in cancer cells through caspase activation pathways.

Antiviral Activity

This compound has also been investigated for its antiviral properties:

  • Chikungunya Virus (CHIKV) : A fragment-based drug discovery approach revealed that this compound exhibits antiviral activity against CHIKV with an IC50 of 23 μM. It targets the nsP3 macrodomain essential for viral replication .

Antifungal Activity

The compound has shown promising antifungal activity against various strains:

  • Candida Species : It demonstrated effective antifungal properties against fluconazole-resistant strains of Candida albicans, Saccharomyces cerevisiae, and Candida parapsilosis, with minimal inhibitory concentrations (MICs) ranging from 0.05 to 0.1 μg/mL .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption and clearance rates:

ParameterValue
Oral Bioavailability (F)31.8%
Clearance82.7 ± 1.97 mL/h/kg
Acute ToxicityNo observed toxicity at 2000 mg/kg in mice

Case Studies

  • Study on Anticancer Efficacy : In a study involving BALB/c nude mice inoculated with MDA-MB-231 cells, treatment with the compound resulted in significant inhibition of lung metastasis compared to control groups .
  • Antiviral Efficacy Assessment : In vivo studies indicated that the compound could reduce viral loads significantly in infected mice models, confirming its direct effect on viral replication mechanisms .

Properties

IUPAC Name

5,6-dimethyl-2-oxo-1H-pyrimidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-3-4(2)8-7(12)9-5(3)6(10)11/h1-2H3,(H,10,11)(H,8,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXECTTZQEACQGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=O)N=C1C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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